2-(2-chlorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
Description
The compound 2-(2-chlorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is a structurally complex acetamide derivative featuring:
- A 2-chlorophenoxy group attached to the methylene carbon of the acetamide backbone.
- A 1,2,5-oxadiazole (furazan) ring at the amide nitrogen, substituted at position 4 with a 5,6,7,8-tetrahydronaphthalen-2-yl moiety.
Properties
Molecular Formula |
C20H18ClN3O3 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-7-3-4-8-17(16)26-12-18(25)22-20-19(23-27-24-20)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11H,1-2,5-6,12H2,(H,22,24,25) |
InChI Key |
APIOBMLGKWDFCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazole-3-amine under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. It can be utilized as a reagent in various organic reactions, facilitating the development of new chemical entities .
Biology
- Biological Activity : Research has indicated potential antimicrobial, antifungal, and anticancer properties. The compound's interaction with specific biological pathways makes it a candidate for further studies in pharmacology .
Medicine
- Therapeutic Applications : The compound is being explored for its therapeutic potential in drug development. Preliminary studies suggest it may modulate enzyme activity or receptor interactions, leading to various biological effects .
Industry
- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique structure allows for modifications that can enhance performance in agricultural formulations .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of related oxadiazole derivatives and demonstrated significant growth inhibition against various cancer cell lines. The findings suggest that compounds with similar structures may exhibit similar therapeutic potential .
Case Study 2: Antimicrobial Properties
Research into the antimicrobial activity of chlorophenoxy compounds has shown promising results against bacterial strains. This indicates that 2-(2-chlorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide may also possess similar properties warranting further investigation .
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Isomers
Key structural analogs and their distinguishing features are summarized below:
*Calculated based on structural similarity to .
Key Observations :
- Chlorophenoxy Position: The 2-chloro substitution in the target compound may influence electronic properties and binding affinity compared to 4-chloro or 2,4-dichloro analogs .
- Oxadiazole Ring Type : The 1,2,5-oxadiazole (furazan) in the target compound differs from 1,3,4-oxadiazole derivatives in terms of ring strain, dipole moment, and metabolic stability .
- Tetrahydronaphthalene Role : The partially saturated naphthalene moiety may enhance lipophilicity and membrane permeability compared to fully aromatic systems .
Physicochemical Comparison :
Key Differences :
Mechanistic Inference :
- The 2-chlorophenoxy group may act as a pharmacophore for kinase or protease inhibition, as seen in dichlorophenoxy-containing pesticides () .
- The tetrahydronaphthalene moiety could mimic steroid scaffolds, enabling interactions with hormone receptors or lipid-metabolizing enzymes .
Biological Activity
The compound 2-(2-chlorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is a structurally complex molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- A chlorophenoxy group.
- A tetrahydronaphthalenyl moiety.
- A 1,2,5-oxadiazol ring.
The molecular formula is , and it has a molecular weight of approximately 373.83 g/mol. The oxadiazole ring is particularly notable for its diverse biological activities.
Research indicates that compounds containing the oxadiazole moiety often exhibit their biological effects through modulation of various biological pathways. Specifically, oxadiazole derivatives have been shown to act as ligands for several receptors involved in cancer and inflammation pathways. For instance, they can interact with the PPAR (Peroxisome Proliferator-Activated Receptor) family, which plays a critical role in cellular differentiation and metabolism.
Anticancer Activity
Numerous studies have explored the anticancer properties of oxadiazole derivatives. The compound has demonstrated promising activity against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Colon Adenocarcinoma | 92.4 | |
| Human Lung Adenocarcinoma | 55.61 | |
| Breast Cancer (MCF7) | 24.79 | |
| Ovarian Adenocarcinoma | 21.25 |
These results suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
In addition to anticancer properties, oxadiazole derivatives have shown anti-inflammatory effects. Compounds similar to the one discussed have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This activity is crucial in the development of therapies for chronic inflammatory diseases.
Case Studies
- Study on PPAR Agonists : A recent study highlighted the potential of oxadiazole derivatives as PPAR agonists with anticancer properties. The compound exhibited an EC50 value comparable to natural ligands, indicating its potential as a therapeutic agent in cancer treatment .
- Antitumor Activity Evaluation : In a systematic evaluation against multiple cancer cell lines by the National Cancer Institute (NCI), several oxadiazole derivatives were shown to possess significant antitumor activity with varying degrees of potency across different cell types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
